8-bromo-N-methyl-7H-purin-6-amine
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Overview
Description
8-BROMO-N-METHYL-1H-PURIN-6-AMINE is a chemical compound with the molecular formula C6H6BrN5 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-BROMO-N-METHYL-1H-PURIN-6-AMINE typically involves the bromination of N-methyl-1H-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 8-position of the purine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 8-BROMO-N-METHYL-1H-PURIN-6-AMINE may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions: 8-BROMO-N-METHYL-1H-PURIN-6-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-methyl-1H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-BROMO-N-METHYL-1H-PURIN-6-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-BROMO-N-METHYL-1H-PURIN-6-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-METHYL-1H-PURIN-6-AMINE: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-BROMO-1H-PURIN-6-AMINE: Similar structure but without the N-methyl group, leading to variations in its interactions with biological targets.
Uniqueness: 8-BROMO-N-METHYL-1H-PURIN-6-AMINE is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89073-89-2 |
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Molecular Formula |
C6H6BrN5 |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
8-bromo-N-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H6BrN5/c1-8-4-3-5(10-2-9-4)12-6(7)11-3/h2H,1H3,(H2,8,9,10,11,12) |
InChI Key |
HFXCOMPLNNRXKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1NC(=N2)Br |
Origin of Product |
United States |
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